N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
Description
N-(3-Fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3,4,5-trimethoxyphenyl substitution at position 3 of the pyridazinone core and an acetamide group linked to a 3-fluoro-4-methylphenyl moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds targeting tubulin polymerization, while the fluorinated aromatic ring may enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-13-5-6-15(11-16(13)23)24-20(27)12-26-21(28)8-7-17(25-26)14-9-18(29-2)22(31-4)19(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHVEACOUSDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N’-(3,4,5-Trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 8, )
- Structure: Shares the pyridazinone core and acetamide linkage but replaces the 3-fluoro-4-methylphenyl group with a hydrazide-containing 3,4,5-trimethoxybenzylidene moiety.
- Properties : Melting point 238–239°C; molecular weight 529.2 g/mol.
- Activity: Not explicitly reported, but hydrazide derivatives are often explored for antimicrobial or anticancer activity .
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide ()
- Structure: Differs in the substitution pattern: 3,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl on the pyridazinone core and a 3-chloro-4-fluorophenyl group on the acetamide.
Quinazoline and Thiazolidinone Derivatives
2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 10, )
Thiazolidinone-Acetamide Hybrids ()
- Structure: Thiazolidinone ring fused with 3,4,5-trimethoxybenzylidene and acetamide groups.
- Properties : Melting points 158–217°C; yields 80–89%.
Antitumor Activity
- Key Findings: Pyridazinone and quinazolinone derivatives with 3,4,5-trimethoxyphenyl groups show potent antitumor activity. For example, compound C (GI50 = 3.16 µM) outperformed 5-fluorouracil (GI50 = 18.60 µM) in cytotoxicity assays . Substitutions on the acetamide nitrogen significantly influence activity. For instance, N-(4-chlorophenyl) derivatives (47% MGI) are more active than N-(4-fluorophenyl) analogues (7% MGI) . Propanamide derivatives (e.g., compound D, GI50 = 14.12 µM) generally show higher activity than acetamides, suggesting chain length impacts binding .
Molecular Docking Insights
- The 3,4,5-trimethoxyphenyl group facilitates interactions with tubulin’s colchicine-binding site, while fluorinated aryl groups (as in the target compound) may enhance hydrophobic interactions and metabolic stability .
Key Routes for Pyridazinone Derivatives
- Deprotection Strategy : describes TFA-mediated deprotection of tert-butyl carbamates to yield acetamide derivatives (76% yield), a method likely applicable to the target compound .
- Microwave-Assisted Synthesis : Patent data () highlights microwave irradiation for rapid coupling of acetamide precursors (e.g., 18% yield for a benzothiazole derivative), though optimization may be needed for the target’s fluorophenyl group .
Data Tables
Table 1. Comparative Antitumor Activity of Selected Analogues
| Compound | Core Structure | GI50 (µM) | MGI% | Reference |
|---|---|---|---|---|
| Target Compound | Pyridazinone | N/A | N/A | — |
| Compound C () | Quinazolinone | 3.16 | — | |
| Compound 10 () | Quinazolinone | — | 24% | |
| 5-Fluorouracil (Reference) | — | 18.60 | — |
Table 2. Physical Properties of Pyridazinone Analogues
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Target Compound | N/A | ~443.43 | — |
| Compound 8 () | 238–239 | 529.2 | |
| Compound 9 () | 239–240 | 413.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
